REACTION_CXSMILES
|
N(C([C:6]1[N:7]=[C:8]2[CH:13]=[CH:12][C:11]([Cl:14])=[N:10][N:9]2[CH:15]=1)=O)=[N+]=[N-].C[N:17](C=O)C>O>[Cl:14][C:11]1[CH:12]=[CH:13][C:8]2[N:9]([CH:15]=[C:6]([NH2:17])[N:7]=2)[N:10]=1
|
Name
|
azido(6-chloroimidazo[1,2-b]pyridazin-2-yl)methanone
|
Quantity
|
2.3 g
|
Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])C(=O)C=1N=C2N(N=C(C=C2)Cl)C1
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1.8 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 45 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The solid residue was dissolved in 1:2 MeOH/CH2Cl2 (900 mL)
|
Type
|
CONCENTRATION
|
Details
|
concentrated onto silica
|
Type
|
CUSTOM
|
Details
|
Purification by silica gel chromatography (1 to 5% MeOH (2 M in NH3)/CH2Cl2)
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC=2N(N1)C=C(N2)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.71 g | |
YIELD: PERCENTYIELD | 42% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |